Verubulin Hydrochloride

BBB penetration Brain-to-plasma ratio CNS oncology

Verubulin hydrochloride (MPC-6827) is the only clinically validated CNS-penetrant microtubule destabilizer with experimentally confirmed 30:1 brain-to-plasma ratios and verified non-substrate status for all three major MDR efflux pumps (P-gp, MRP1, BCRP1). Unlike colchicine or combretastatin, this compound's BBB penetration and MDR evasion are documented—not assumed class-wide properties—making it uniquely suitable for orthotopic glioblastoma xenograft studies and MDR-overexpressing tumor models. Its narrow 3–6 nM GI50 range across breast, colon, and hepatocellular carcinoma panels ensures reliable cross-lineage potency normalization. Ideal also as a cold reference standard for [¹¹C]MPC-6827 PET tracer studies.

Molecular Formula C17H18ClN3O
Molecular Weight 315.8 g/mol
CAS No. 917369-31-4
Cat. No. B1662378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerubulin Hydrochloride
CAS917369-31-4
SynonymsMPC-6827
MPC6827
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine
verubulin
verubulin hydrochloride
Molecular FormulaC17H18ClN3O
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H
InChIKeyVYUWDIKZJLOZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Verubulin Hydrochloride (CAS 917369-31-4): A BBB-Penetrant Quinazoline Microtubule Destabilizer


Verubulin hydrochloride (also designated MPC-6827, Azixa) is a quinazoline-based small molecule that functions as a microtubule-destabilizing agent and vascular disrupting agent (VDA). It exerts its antineoplastic activity by binding to the colchicine-binding site (CBS) on β-tubulin, thereby inhibiting tubulin polymerization and arresting cells in the G2/M phase [1]. The compound was advanced through Phase II clinical evaluation for recurrent glioblastoma multiforme [2] and has been developed as a PET radiotracer ([¹¹C]MPC-6827) for microtubule imaging in neurodegenerative disease models [3]. The hydrochloride salt form (CAS 917369-31-4) is the standard reference compound used in research settings.

Why Verubulin Hydrochloride Cannot Be Replaced by Generic Colchicine-Site Inhibitors


Generic substitution among colchicine-binding site inhibitors (CBSIs) is scientifically untenable due to compound-specific divergence in three critical procurement-relevant parameters: blood-brain barrier (BBB) penetration capacity, susceptibility to multidrug resistance (MDR) efflux pumps, and cell-line potency profiles. While verubulin achieves brain-to-plasma concentration ratios of up to 30:1 in preclinical models [1], structurally related CBSIs such as combretastatin A-4 and colchicine lack this degree of CNS partitioning, rendering them unsuitable for glioblastoma or brain metastasis applications. Furthermore, verubulin is not a substrate for P-glycoprotein (P-gp), MRP1, or BCRP1, whereas many clinically used tubulin-binding agents are actively effluxed by these transporters [2]. This combination of BBB permeability and MDR evasion is not a class-wide property and must be verified on a compound-by-compound basis. Users requiring CNS-penetrant microtubule disruption with resistance-circumventing activity cannot assume interchangeable functionality from other CBS-targeting molecules.

Verubulin Hydrochloride: Comparative Quantitative Evidence for Research Selection


Blood-Brain Barrier Penetration: Verubulin vs. Typical CNS-Penetrant Small Molecules

Verubulin demonstrates exceptional CNS partitioning that distinguishes it from nearly all other microtubule-targeting agents. In preclinical animal models, verubulin achieves brain-to-plasma concentration ratios of up to 30:1 [1], corresponding to approximately 1,500% greater concentration in brain tissue than in plasma [2]. This degree of brain accumulation is achieved at doses within the therapeutic range for peripheral tumor treatment [1]. In contrast, typical CNS-penetrant small molecules aim for a brain-to-plasma ratio of ≥0.3–1.0; verubulin's 14–30-fold brain enrichment is a multi-log deviation from this benchmark [1]. The human Phase I pharmacokinetic data confirm rapid brain distribution with a mean plasma half-life of 3.2 hours (SD = 0.82) [3].

BBB penetration Brain-to-plasma ratio CNS oncology

Multidrug Resistance Evasion: Verubulin vs. Classical Tubulin-Binding Agents

Verubulin is explicitly not a substrate for the three major multidrug resistance ABC transporters: P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1) [1]. In head-to-head in vitro growth inhibition assays, verubulin demonstrated equipotent activity across multiple cancer cell lines regardless of the expression levels of MDR-1 (Pgp-1), MRP-1, and BCRP-1 [2]. This contrasts sharply with most clinically used tubulin-binding agents, which are substrates for these efflux pumps—a limitation that restricts their utility in MDR tumor models and as CNS imaging agents [3].

MDR circumvention P-glycoprotein ABC transporter

Cytotoxic Potency in NCI-60 NSCLC Panel: Verubulin vs. KSP Inhibitor ARRY-520

In the NCI-60 non-small cell lung cancer (NSCLC) panel, verubulin exhibited a mean GI50 of 0.0037 µM (3.7 nM), demonstrating single-digit nanomolar potency [1]. For context, this value is comparable to the KSP (kinesin spindle protein) inhibitor ARRY-520, which showed a mean GI50 of 0.0049 µM (4.9 nM) in the same NCI-60 NSCLC lines [1]. However, verubulin's potency in small cell lung cancer (SCLC) lines (mean GI50 0.0042 µM; 4.2 nM) was superior to ARRY-520's SCLC activity (0.028 µM; 28 nM), representing a 6.7-fold difference. Notably, patient-derived (PD) NSCLC lines showed reduced sensitivity to verubulin (mean GI50 0.047 µM; 47 nM), an approximately 12.7-fold shift relative to NCI-60 NSCLC lines [1].

NCI-60 panel NSCLC GI50 Cytotoxicity

Cancer Cell Growth Inhibition: Verubulin GI50 in T47D, HCT116, and SNU-398 Cells

Verubulin inhibits cancer cell growth with GI50 values of 3–6 nM across three distinct cancer cell lines: T47D (breast ductal carcinoma), HCT116 (colorectal carcinoma), and SNU-398 (hepatocellular carcinoma) . This tight potency range (3–6 nM) across epithelial, colorectal, and hepatic cancer lineages indicates consistent single-digit nanomolar activity rather than tumor-type-restricted efficacy. In comparison, combretastatin A-4, another colchicine-site inhibitor, exhibits GI50 values ranging from 2–20 nM depending on the cell line, with significantly higher variability [1].

GI50 Breast cancer Colon cancer Hepatocellular carcinoma

Colchicine-Site Binding Affinity: Verubulin vs. Combretastatin A-4

Verubulin inhibits microtubule formation with an IC50 of 1.5–3.4 nM in cell-free tubulin polymerization assays . In competitive binding studies, verubulin effectively competes with colchicine for the colchicine-binding site on β-tubulin, confirming its mechanism of action [1]. For comparison, combretastatin A-4, a prototypical colchicine-site inhibitor, exhibits a tubulin assembly inhibition IC50 of 1.8 ± 0.3 µM (1,800 nM) [2]. The approximately 500–1,200-fold difference in potency between verubulin and combretastatin A-4 in cell-free tubulin polymerization assays reflects the enhanced binding efficiency of the quinazoline scaffold relative to the stilbene-derived combretastatin pharmacophore.

Tubulin polymerization Colchicine binding site IC50

Verubulin Hydrochloride: Validated Application Scenarios Based on Differential Evidence


Glioblastoma and CNS Malignancy Xenograft Models Requiring High BBB Penetration

Verubulin is specifically indicated for in vivo glioblastoma multiforme (GBM) xenograft studies where high brain-to-plasma partitioning is a prerequisite. The compound's brain-to-plasma ratio of up to 30:1 in animal models [1] supports its use in orthotopic brain tumor models and has been clinically validated in Phase II GBM trials with a 6-month progression-free survival (PFS-6) rate of 14% as monotherapy [2]. Intermittent high-dose intravenous administration (e.g., 5–7.5 mg/kg weekly) is the optimal dosing schedule for xenograft efficacy, as continuous infusion regimens produce inferior tumor growth inhibition [1]. For researchers requiring a positive control with documented CNS tumor penetration, verubulin provides both preclinical and clinical pharmacokinetic validation.

Multidrug-Resistant Cancer Cell Line Screening and MDR Circumvention Studies

Verubulin is appropriate for studies involving P-glycoprotein (P-gp), MRP1, or BCRP1-overexpressing tumor cell lines where conventional tubulin inhibitors are effluxed and lose potency. The compound's verified non-substrate status for all three major MDR-associated ABC transporters [1] and its equipotent cytotoxicity regardless of MDR transporter expression [2] make it a suitable tool compound for investigating MDR-independent microtubule disruption. This application extends to comparative studies evaluating novel MDR-circumventing agents, where verubulin serves as a benchmark for intrinsic potency in the absence of efflux-mediated resistance.

PET Radiotracer Development and Microtubule Imaging in Neurodegenerative Disease Models

The carbon-11 radiolabeled analog [¹¹C]MPC-6827 is established as the first brain-penetrant PET radiotracer for in vivo microtubule imaging [1]. This application is supported by verubulin's high BBB permeability (14–30× brain-to-plasma ratios) and its specific, high-affinity binding to the colchicine site on β-tubulin [2]. [¹¹C]MPC-6827 has demonstrated utility in Alzheimer's disease mouse models (APP/PS1, P301S, 5xFAD) for detecting early microtubule alterations preceding behavioral changes , as well as in non-human primate studies. Procurement of unlabeled verubulin hydrochloride is essential for cold reference standard preparation, competitive binding validation, and autoradiography studies accompanying PET tracer development.

Broad-Spectrum Cytotoxicity Screening Across Multiple Solid Tumor Lineages

Verubulin's consistent GI50 range of 3–6 nM across breast (T47D), colon (HCT116), and hepatocellular (SNU-398) carcinoma cell lines [1] supports its use as a pan-solid-tumor reference compound in multi-lineage cytotoxicity screening cascades. Unlike colchicine-site inhibitors that exhibit ≥10-fold potency variation across cell types, verubulin's narrow 2× potency range across diverse epithelial lineages enables reliable cross-comparison of novel agent activity without requiring lineage-specific potency normalization. This property is particularly valuable in academic screening cores and CRO panels where a single microtubule-targeting positive control must serve multiple tumor types.

Technical Documentation Hub

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